N-(4-ethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-ethoxyphenyl)-3-(2-furyl)-2-phenylacrylamide is a chemical compound that has gained attention in scientific research due to its potential applications in the medical field. This compound is also known as EFA and belongs to the class of acrylamide derivatives. EFA has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
Wirkmechanismus
The mechanism of action of EFA is not fully understood, but studies have suggested that it may work by inhibiting certain enzymes and signaling pathways in the body. EFA has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. EFA has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that plays a role in inflammation and cancer.
Biochemical and Physiological Effects:
EFA has been found to have various biochemical and physiological effects in the body. Studies have shown that EFA can reduce the production of pro-inflammatory cytokines, which are involved in inflammation. EFA has also been found to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. In addition, EFA has been shown to have an analgesic effect, which can help reduce pain.
Vorteile Und Einschränkungen Für Laborexperimente
EFA has several advantages for lab experiments, including its high purity and stability. EFA is also relatively easy to synthesize, which makes it a cost-effective compound for research purposes. However, EFA has some limitations, such as its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on EFA. One area of research is the development of EFA derivatives with improved solubility and bioavailability. Another area of research is the investigation of EFA's potential use in the treatment of other diseases, such as diabetes and cardiovascular disease. Additionally, studies could explore the potential synergistic effects of EFA with other compounds, such as chemotherapy drugs, to improve cancer treatment outcomes.
In conclusion, EFA is a chemical compound that has potential applications in the medical field. Its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments have been studied extensively. Future research on EFA could lead to the development of new treatments for cancer, inflammation, and neurological disorders.
Synthesemethoden
The synthesis of EFA involves the reaction of 4-ethoxyaniline and 3-(2-furyl) acrylic acid with the use of a coupling agent. The reaction results in the formation of EFA as a white crystalline solid. The purity of EFA can be improved by recrystallization.
Wissenschaftliche Forschungsanwendungen
EFA has been studied for its potential applications in various scientific research fields, including cancer treatment, inflammation, and neurological disorders. Studies have shown that EFA has anticancer properties and can inhibit the growth of cancer cells. EFA has also been found to have anti-inflammatory effects and can reduce inflammation in the body. In addition, EFA has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
(E)-N-(4-ethoxyphenyl)-3-(furan-2-yl)-2-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO3/c1-2-24-18-12-10-17(11-13-18)22-21(23)20(15-19-9-6-14-25-19)16-7-4-3-5-8-16/h3-15H,2H2,1H3,(H,22,23)/b20-15+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMLXKIMSMDMOKO-HMMYKYKNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=CC2=CC=CO2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)NC(=O)/C(=C/C2=CC=CO2)/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.